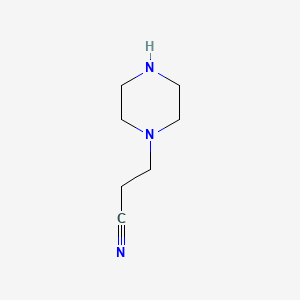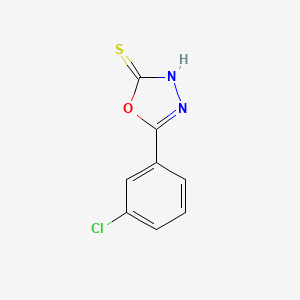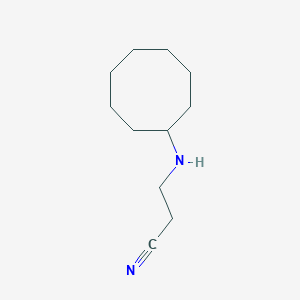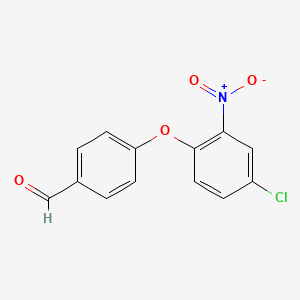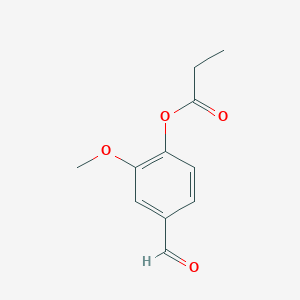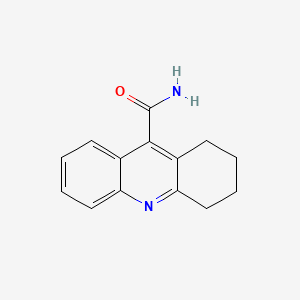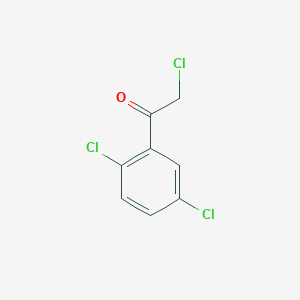
2-Chloro-1-(2,5-dichlorophenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Chloro-1-(2,5-dichlorophenyl)ethanone” is a chemical compound with the molecular formula C8H5Cl3O and a molecular weight of 223.481. It is also known by its CAS Number: 7396-79-42.
Synthesis Analysis
The synthesis of “2-Chloro-1-(2,5-dichlorophenyl)ethanone” is not explicitly mentioned in the search results. However, a related compound’s synthesis process involves reacting a compound of a certain formula in the presence of magnesium or an organometallic reagent with a compound of another formula3.Molecular Structure Analysis
The molecular structure of “2-Chloro-1-(2,5-dichlorophenyl)ethanone” can be represented by the InChI code: 1S/C8H5Cl3O/c9-4-8(12)6-3-5(10)1-2-7(6)11/h1-3H,4H21. This structure can also be viewed as a 2D Mol file or a computed 3D SD file456.
Chemical Reactions Analysis
The specific chemical reactions involving “2-Chloro-1-(2,5-dichlorophenyl)ethanone” are not detailed in the search results. However, it’s worth noting that the compound can be used in various research areas, including Life Science, Material Science, Chemical Synthesis, Chromatography, and Analytical studies2.Physical And Chemical Properties Analysis
“2-Chloro-1-(2,5-dichlorophenyl)ethanone” has a molecular weight of 223.491. More detailed physical and chemical properties like melting point, boiling point, density, etc., can be found on chemical databases1.Wissenschaftliche Forschungsanwendungen
Environmental Impact and Bioremediation
Chlorinated Pesticides and Endocrine Disruption : Chlorinated pesticides like DDT and its metabolite DDE have been studied for their role as endocrine disruptors in humans and wildlife. They accumulate through food chains due to their persistence and lipophilic properties, affecting reproductive and immune systems. The focus on mitochondrial function suggests a hypothesis of direct action on mitochondrial steroid receptors (Burgos-Aceves et al., 2021).
Bioremediation of DDT-Contaminated Soils : The persistent nature of DDT in the environment, despite its ban in most industrialized countries, has prompted research into bioremediation strategies. Bacteria and fungi capable of transforming DDT through dechlorination and ring cleavage mechanisms have been identified as potential agents for reducing soil concentrations in a cost-effective manner (Foght et al., 2001).
Toxicology and Environmental Fate
Toxic Effects of Chlorophenols in Fish : Chlorophenols, related to the broader family of chlorinated compounds, exhibit toxic effects on aquatic organisms, particularly fish. These effects include oxidative stress, immune system disruption, endocrine function alteration, apoptosis, and potential carcinogenicity. The mechanisms of toxicity involve both direct action by chlorophenols and indirect effects through their metabolic products (Ge et al., 2017).
Environmental Behavior of Chlorinated Herbicides : The fate of chlorinated herbicides like 2,4-D in agricultural environments has been examined, highlighting their behavior and impact on ecosystems. This includes their sorption to soil and organic matter, degradation pathways, and the implications of their presence in the environment for non-target organisms and human exposure (Islam et al., 2017).
Safety And Hazards
While specific safety and hazard information for “2-Chloro-1-(2,5-dichlorophenyl)ethanone” is not available in the search results, it’s important to handle all chemical compounds with care and appropriate safety measures. For instance, some chemicals can cause eye burns, skin burns, gastrointestinal tract burns, and chemical burns to the respiratory tract7.
Zukünftige Richtungen
The future directions for “2-Chloro-1-(2,5-dichlorophenyl)ethanone” are not explicitly mentioned in the search results. However, given its potential use in various areas of research, it could be a subject of future studies in these fields2.
Relevant Papers
There are peer-reviewed papers and technical documents related to “2-Chloro-1-(2,5-dichlorophenyl)ethanone” available at Sigma-Aldrich2. These documents can provide more detailed and specific information about the compound.
Please note that this information is based on available web resources and may not be fully comprehensive or up-to-date. For more detailed or specific information, direct consultation with experts in the field or further literature research may be necessary.
Eigenschaften
IUPAC Name |
2-chloro-1-(2,5-dichlorophenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl3O/c9-4-8(12)6-3-5(10)1-2-7(6)11/h1-3H,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXEVBWANBXAQSY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)CCl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80366575 |
Source


|
| Record name | 2-chloro-1-(2,5-dichlorophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80366575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(2,5-dichlorophenyl)ethanone | |
CAS RN |
7396-79-4 |
Source


|
| Record name | 2-chloro-1-(2,5-dichlorophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80366575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1348413.png)
![2-(3,4-dimethylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine](/img/structure/B1348417.png)
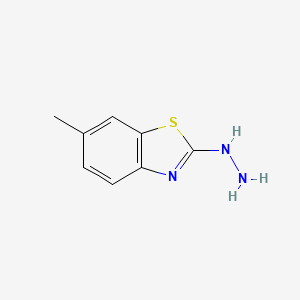
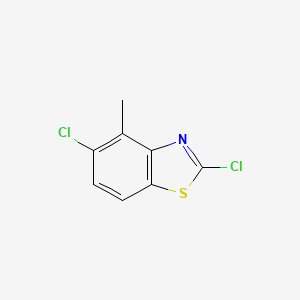
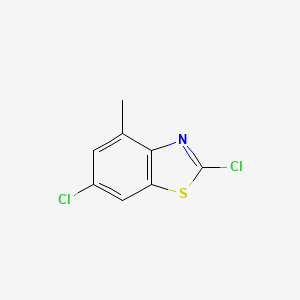
![2-Chloro-4,5-dimethylbenzo[d]thiazole](/img/structure/B1348429.png)
